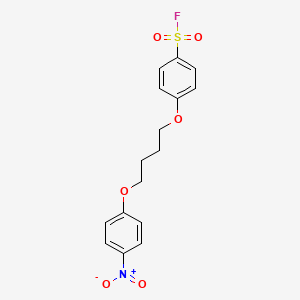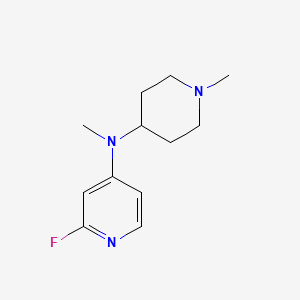
Dibutyltinbis(isooctylmaleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltinbis(isooctylmaleate) can be synthesized through the reaction of dibutyltin oxide with isooctylmaleate under controlled conditions . The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dibutyltinbis(isooctylmaleate) involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis(isooctylmaleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving dibutyltinbis(isooctylmaleate) are significant in its applications as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions with dibutyltinbis(isooctylmaleate) include oxidizing agents, reducing agents, and other organotin compounds . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dibutyltinbis(isooctylmaleate) depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of polymers and other industrial chemicals .
Scientific Research Applications
Dibutyltinbis(isooctylmaleate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which dibutyltinbis(isooctylmaleate) exerts its effects involves its ability to act as a catalyst in various chemical reactions . The compound interacts with molecular targets and pathways, facilitating the formation of desired products through coordination-insertion mechanisms . This catalytic activity is crucial in its applications in polymer synthesis and other industrial processes .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar industrial processes.
Dibutyltin diacetate: Known for its applications in polymer synthesis and other chemical reactions.
Dibutyltin dichloride: Used in various chemical reactions and industrial applications.
Uniqueness
Dibutyltinbis(isooctylmaleate) is unique in its specific structure and reactivity, which make it particularly effective as a catalyst in certain chemical reactions . Its ability to facilitate the formation of polymers and other complex molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C32H54O8Sn-2 |
|---|---|
Molecular Weight |
685.5 g/mol |
IUPAC Name |
dibutyltin(2+);(Z)-2-(6-methylheptyl)but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-10(12(15)16)8-11(13)14;2*1-3-4-2;/h2*8-9H,3-7H2,1-2H3,(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-4/b2*10-8-;;; |
InChI Key |
MSKCGRZYRAITSF-SSGCZNHCSA-J |
Isomeric SMILES |
CCCC[Sn+2]CCCC.CC(CCCCC/C(=C/C(=O)[O-])/C(=O)[O-])C.CC(CCCCC/C(=C/C(=O)[O-])/C(=O)[O-])C |
Canonical SMILES |
CCCC[Sn+2]CCCC.CC(C)CCCCCC(=CC(=O)[O-])C(=O)[O-].CC(C)CCCCCC(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
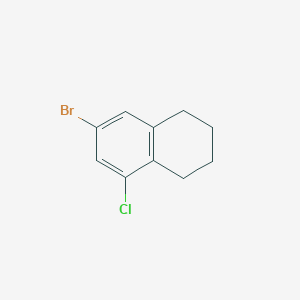
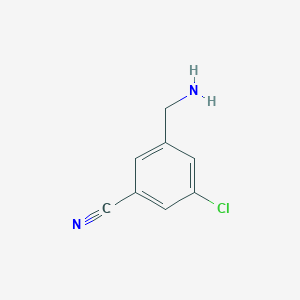
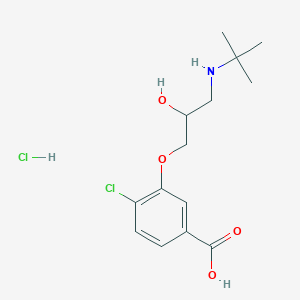

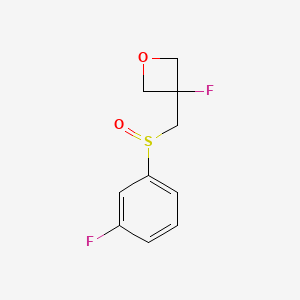
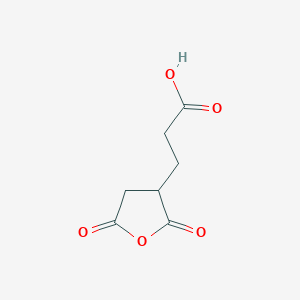
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
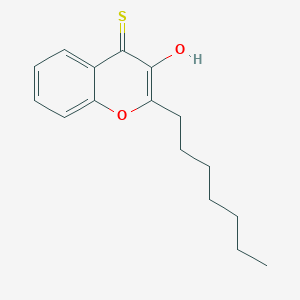
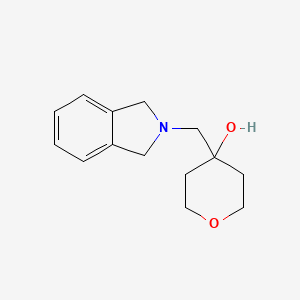
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
